molecular formula C7H10N4O3S B13822793 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid

3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid

Cat. No.: B13822793
M. Wt: 230.25 g/mol
InChI Key: DTPQRWXXUPNPCB-UHFFFAOYSA-N
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Description

3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an acetylamino group attached to the triazole ring and a sulfanyl group linked to a propanoic acid moiety

Preparation Methods

The synthesis of 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid can be achieved through multiple synthetic routes. . This method allows for the efficient preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives, including 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid, have been studied for their potential as antiviral, antibacterial, antifungal, and anticancer agents . Additionally, these compounds are explored for their role as enzyme inhibitors and their ability to modulate various biological pathways. In the industrial sector, triazole derivatives are used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group and the triazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity . The sulfanyl group may also contribute to the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid can be compared with other similar compounds, such as {[2-(acetylamino)-1,3-thiazol-5-yl]sulfanyl}acetic acid . Both compounds contain an acetylamino group and a sulfanyl group, but they differ in their heterocyclic rings (triazole vs. thiazole). This difference in structure can lead to variations in their biological activity and chemical reactivity. Other similar compounds include various 1,3,4-thiadiazole derivatives, which also exhibit diverse biological activities and are used in similar applications .

Properties

Molecular Formula

C7H10N4O3S

Molecular Weight

230.25 g/mol

IUPAC Name

3-[(5-acetamido-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C7H10N4O3S/c1-4(12)8-6-9-7(11-10-6)15-3-2-5(13)14/h2-3H2,1H3,(H,13,14)(H2,8,9,10,11,12)

InChI Key

DTPQRWXXUPNPCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NN1)SCCC(=O)O

Origin of Product

United States

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